8-Propoxy-1,4-dihydroquinolin-4-one

Description

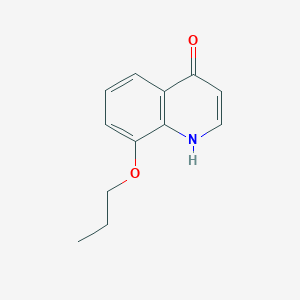

8-Propoxy-1,4-dihydroquinolin-4-one is a derivative of the 1,4-dihydroquinolin-4-one scaffold, a heterocyclic system with a fused benzene and pyridone ring. The 1,4-dihydroquinolin-4-one core is known for diverse pharmacological activities, including antibacterial, anti-inflammatory, and antiproliferative effects, depending on substituent patterns .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

8-propoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO2/c1-2-8-15-11-5-3-4-9-10(14)6-7-13-12(9)11/h3-7H,2,8H2,1H3,(H,13,14) |

InChI Key |

IUGWPNOYOLAMHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC2=C1NC=CC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propoxy-1,4-dihydroquinolin-4-one can be achieved through several methods. One common approach involves the cyclocondensation of 2-aminoacetophenone derivatives with appropriate reagents under controlled conditions . For instance, the reaction of 2-cyclopropylamino-phenyl ethanone with benzoyl chloride in the presence of triethylamine and potassium carbonate in dimethylformamide at 100°C for 4 hours yields the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed cyclization methodologies, such as palladium or copper catalysts, has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

8-Propoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Substitution reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-one derivatives, while reduction can produce 1,4-dihydroquinoline derivatives .

Scientific Research Applications

8-Propoxy-1,4-dihydroquinolin-4-one has shown promising applications in various scientific research fields:

Chemistry: The compound is used as a building block for synthesizing more complex heterocyclic structures.

Biology: It exhibits significant inhibitory potential against enzymes like α-amylase and α-glucosidase, indicating its potential use in managing diabetes.

Medicine: The compound has demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as an anticancer agent.

Industry: It is utilized in the development of bioactive compounds with diverse applications, including antitumor agents.

Mechanism of Action

The mechanism of action of 8-Propoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . Additionally, the compound’s ability to inhibit enzymes like α-amylase and α-glucosidase suggests its role in regulating glucose metabolism .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties of Selected 1,4-Dihydroquinolin-4-one Derivatives

Key Observations :

- Electronic Effects : Electron-donating groups like propoxy may increase electron density in the aromatic ring, contrasting with electron-withdrawing halogens (e.g., 8-Br, 6-F) that polarize the ring .

- Crystal Packing: Derivatives like 3-ethoxymethyl-1,4-dihydroquinolin-4-one form hydrogen-bonded chains (N–H⋯O) along crystal axes, a feature likely shared by 8-propoxy if similar functional groups are present .

Comparison :

- 8-Substitution: The synthesis of 8-propoxy likely mirrors halogen displacement reactions observed in 7-fluoroquinoline N-oxides reacting with piperazine .

- Complexity : 3-Acyl derivatives require multi-step protocols (e.g., β-keto amide preparation, acylation), whereas 8-propoxy may be synthesized via simpler nucleophilic substitution .

Reactivity and Functionalization

- Nucleophilic Substitution: The 8-position in 1,4-dihydroquinolin-4-one derivatives is less reactive than the 7-position in fluoroquinoline N-oxides, which undergo displacement with piperazine .

- Electrophilic Aromatic Substitution : Electron-rich 8-propoxy may direct electrophiles to meta/para positions, unlike electron-deficient halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.